2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

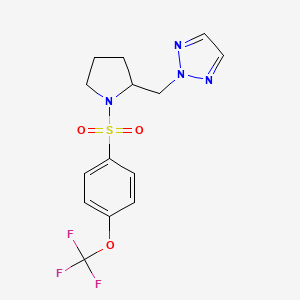

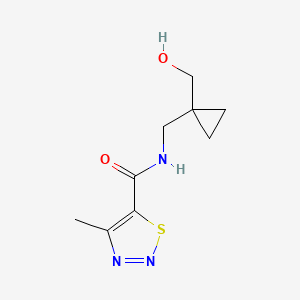

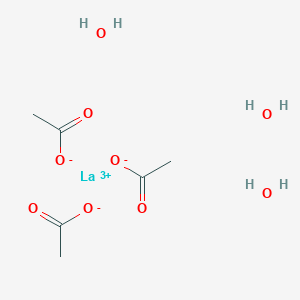

The molecular structure of benzothiazole derivatives generally consists of a benzene ring fused to a thiazole ring. The specific structure of “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde” would include these rings, along with a sulfanyl group and a nitrobenzaldehyde group attached at the 2nd position of the benzothiazole .Aplicaciones Científicas De Investigación

1. Synthesis and Crystal Structure Analysis

The compound has been used in the synthesis of complex molecules. For example, it was used in the creation of bis[(E)-2-(2,4-dichloro-5-nitrostyryl)-1,3-benzothiazole] hydrate, highlighting its role in forming structurally unique molecules with specific dihedral angles between benzothiazole and phenyl rings (Cox, Cordero, Piñeiro, & Huang, 1997).

2. Catalytic Activity in Aldehyde Reduction

The compound's derivatives have demonstrated catalytic activity in the reduction of aldehydes, leading to the production of primary alcohols in good yields. This application is significant in organic synthesis and chemical transformations (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

3. Green Synthesis Protocols

It has been used in "on water" organic synthesis, demonstrating a clean and efficient method to synthesize benzothiazoles/benzothiazolines. This process is noted for its high chemoselectivity and environmentally friendly protocol (Chakraborti, Rudrawar, Jadhav, Kaur, & Chankeshwara, 2007).

4. Novel Reagents in Organic Synthesis

Research has also led to the synthesis of novel reagents like (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile, derived from this compound. This reagent is significant for its high yields and good stereoselectivity in producing alpha-fluoro acrylonitriles (Del Solar, Ghosh, & Zajc, 2008).

Direcciones Futuras

Benzothiazole derivatives are a promising class of compounds for drug development due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde”, and studying their biological activities .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Mode of Action

tuberculosis . In the context of epilepsy, they interact with specific receptors to suppress seizure activity .

Biochemical Pathways

tuberculosis or the neuronal signaling pathways involved in epilepsy .

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties of similar benzothiazole derivatives .

Result of Action

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3S2/c17-8-9-7-10(16(18)19)5-6-12(9)20-14-15-11-3-1-2-4-13(11)21-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSRTGFBOYMPRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)

![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)